molecular formula C23H23NO5 B15356935 6-Ethoxychelerythrine

6-Ethoxychelerythrine

Cat. No.: B15356935
M. Wt: 393.4 g/mol
InChI Key: OXEZOWCIRUNPIN-UHFFFAOYSA-N
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Description

6-Ethoxychelerythrine is a natural alkaloid isolated from the herb Chelidonium majus. This compound has garnered attention due to its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its molecular formula is C23H22NO5, and it has a molecular weight of 392.43 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for 6-Ethoxychelerythrine typically involve complex organic synthesis techniques. These methods often require multiple steps, including the formation of intermediate compounds, and the use of specific reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic processes developed in the laboratory. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxychelerythrine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

6-Ethoxychelerythrine has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

  • Biology: The compound is employed in studies related to bacterial resistance and the development of new antibiotics.

  • Medicine: Due to its antibacterial properties, it is investigated for potential therapeutic uses against drug-resistant bacterial infections.

  • Industry: It is utilized in the production of antibacterial coatings and materials.

Mechanism of Action

6-Ethoxychelerythrine is compared with other similar compounds, such as chelerythrine and berberine:

  • Chelerythrine: Similar antibacterial properties but with a slightly different chemical structure.

  • Berberine: Also exhibits antibacterial activity but has a different mechanism of action.

Comparison with Similar Compounds

  • Chelerythrine

  • Berberine

  • Emetine

  • Homochelerythrine

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Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

13-ethoxy-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine

InChI

InChI=1S/C23H23NO5/c1-5-27-23-20-14(8-9-17(25-3)22(20)26-4)15-7-6-13-10-18-19(29-12-28-18)11-16(13)21(15)24(23)2/h6-11,23H,5,12H2,1-4H3

InChI Key

OXEZOWCIRUNPIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5

Origin of Product

United States

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